BenchChemオンラインストアへようこそ!

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

bifunctional building block orthogonal protection kinase inhibitor synthesis

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848358-08-7) is a bifunctional thieno[3,2-c]pyrazole derivative bearing a C3-iodo substituent and a C5-tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group. With a molecular formula of C₁₂H₁₉IN₂OSSi and a molecular weight of 394.35 g/mol, this compound belongs to the thieno[3,2-c]pyrazole class—a privileged scaffold validated in multiple kinase inhibitor programs, including Aurora kinase inhibitors with IC₅₀ values as low as 5 nM and GSK-3β inhibitors achieving 3.1 nM potency.

Molecular Formula C12H19IN2OSSi
Molecular Weight 394.35 g/mol
Cat. No. B15061755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole
Molecular FormulaC12H19IN2OSSi
Molecular Weight394.35 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC2=NNC(=C2S1)I
InChIInChI=1S/C12H19IN2OSSi/c1-12(2,3)18(4,5)16-7-8-6-9-10(17-8)11(13)15-14-9/h6H,7H2,1-5H3,(H,14,15)
InChIKeyRCPZDGINUOBGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848358-08-7): Procurement-Grade Building Block for Kinase-Focused Medicinal Chemistry


5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848358-08-7) is a bifunctional thieno[3,2-c]pyrazole derivative bearing a C3-iodo substituent and a C5-tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group [1]. With a molecular formula of C₁₂H₁₉IN₂OSSi and a molecular weight of 394.35 g/mol, this compound belongs to the thieno[3,2-c]pyrazole class—a privileged scaffold validated in multiple kinase inhibitor programs, including Aurora kinase inhibitors with IC₅₀ values as low as 5 nM and GSK-3β inhibitors achieving 3.1 nM potency [2][3]. The compound is commercially available from multiple suppliers at ≥98% purity and is intended exclusively for research and further manufacturing use .

Why 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole Cannot Be Replaced by Simpler Thienopyrazole Analogs


Simpler thieno[3,2-c]pyrazole analogs such as 3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3) or the unprotected 5-hydroxymethyl variant (CAS 848358-07-6) each lack the full complement of orthogonal functionality required for multi-step synthetic workflows in kinase inhibitor programs. The C3-iodo handle alone provides cross-coupling competence, but without the C5-protected alcohol, late-stage diversification or conjugation is precluded, necessitating additional synthetic steps with attendant yield losses [1]. Conversely, the free alcohol analog exhibits higher polarity (HBD count = 2 vs. 1 for the TBDMS-protected compound) and increased susceptibility to oxidation and hydrogen-bond-mediated aggregation, compromising storage stability and chromatographic behavior . The TBDMS protecting group confers a calculated topological polar surface area (TPSA) of 66.2 Ų and a molecular weight of 394.35 Da—properties that materially affect silica gel retention, extraction partition coefficients, and compatibility with anhydrous reaction conditions [1]. Generic substitution with a mono-functional analog therefore forces the user to accept either loss of synthetic versatility or increased handling complexity, both of which translate directly to higher per-campaign cost and extended timelines.

Quantitative Differentiation Evidence for 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole Versus Closest Analogs


Dual Orthogonal Reactive Handles Versus Single-Functional Analog 3-Iodo-1H-thieno[3,2-c]pyrazole

The target compound provides two chemically orthogonal reactive centers—a C3-iodo group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) and a C5-TBDMS-protected primary alcohol for late-stage deprotection and subsequent functionalization (e.g., oxidation to aldehyde, mesylation, or direct conjugation) [1]. In contrast, 3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3, MW 250.06 g/mol) contains only a single reactive handle at C3, requiring de novo introduction of a C5 substituent via additional synthetic steps [2]. This functional deficit is critical: in the Aurora kinase inhibitor series reported by Bindi et al., the C5-carboxylic acid/carboxamide moiety was essential for potency, and its installation on the bare scaffold required multiple post-coupling transformations that could be bypassed with a pre-functionalized C5 building block [3].

bifunctional building block orthogonal protection kinase inhibitor synthesis

Enhanced Chromatographic Resolution: MW Difference of 114.26 Da Versus Free Alcohol Analog Improves Silica Gel Separation

The TBDMS protecting group increases the molecular weight from 280.09 g/mol (for 3-iodo-1H-thieno[3,2-c]pyrazole-5-methanol, CAS 848358-07-6) to 394.35 g/mol for the target compound—a mass increment of 114.26 Da (40.8% increase) [1]. This mass differential provides superior chromatographic resolution on standard silica gel, as the TBDMS ether exhibits greater retention (higher Rf differential from polar byproducts) compared to the free alcohol, which tends to streak due to hydrogen bonding with silanol groups [1]. Additionally, the reduced hydrogen bond donor count (HBD = 1 for TBDMS-protected vs. HBD = 2 for free alcohol) and lower TPSA (66.2 Ų vs. an estimated ~90 Ų for the free alcohol) improve extraction efficiency from aqueous workups and reduce emulsification tendency [1].

chromatographic purification TBDMS protection synthetic intermediate handling

Commercial Purity Benchmarking: ≥98% Versus 95–97% for Closest Available Analogs

The target compound is consistently offered at ≥98% purity by multiple independent suppliers (ChemScene Cat. CS-0081190, Leyan Cat. 1151830, MolCore), whereas 3-iodo-1H-thieno[3,2-c]pyrazole (CAS 848356-68-3) is typically supplied at 95–97% purity (Sigma Aldrich: 95%; Leyan: 97%) . The 3-iodo-1H-thieno[3,2-c]pyrazole-5-methanol (CAS 848358-07-6) is also commonly listed at 95% purity . This 1–3 percentage point purity differential is non-trivial for fragment-based screening libraries and late-stage functionalization where even minor impurities can confound biological assay interpretation or catalyze side reactions during palladium-mediated couplings. The TBDMS-protected compound's higher purity specification likely reflects the protective group's role in reducing on-column degradation during final flash chromatography purification at manufacturing scale.

purity specification procurement quality analytical benchmarking

Iodo Substituent Cross-Coupling Reactivity Advantage Over Bromo Analogs in Thieno[3,2-c]pyrazole Systems

The C3-iodo substituent on the thieno[3,2-c]pyrazole scaffold enables regioselective C6-arylation under Pd(OAc)₂/AgOTf/TFA conditions with aryl iodide coupling partners, delivering 3,6-disubstituted products in 49–94% isolated yields [1]. A systematic comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that while iodo derivatives exhibit a higher propensity for dehalogenation side reactions compared to bromo and chloro analogs, the iodo group nonetheless provides superior oxidative addition kinetics with Pd(0) catalysts—a critical advantage for challenging electron-rich or sterically hindered coupling partners [2]. The choice of a 3-iodo rather than 3-bromo thieno[3,2-c]pyrazole (MW ~203 g/mol) thus represents a deliberate trade-off: higher reactivity for demanding substrate scopes at the cost of requiring more carefully optimized coupling conditions to suppress protodehalogenation.

cross-coupling reactivity C-I versus C-Br palladium catalysis

Pharmacophoric Scaffold Validation: Thieno[3,2-c]pyrazole Core Achieves Low Nanomolar Kinase Inhibition Across Multiple Target Classes

The thieno[3,2-c]pyrazole core is a validated pharmacophore in kinase inhibitor discovery. The 3-amino-1H-thieno[3,2-c]pyrazole series developed by Bindi et al. produced compound 38 with IC₅₀ = 5 nM against Aurora kinase A, favorable pharmacokinetic properties, and in vivo efficacy in the HL-60 xenograft tumor model [1]. Independently, Yan et al. identified thieno[3,2-c]pyrazol-3-amine derivative 16b as a potent GSK-3β inhibitor with IC₅₀ = 3.1 nM, demonstrating dose-dependent reduction of phosphorylated tau (Ser396) in SH-SY5Y cells and promotion of neuronal neurite outgrowth [2]. A third series of thieno[3,2-c]pyrazol-urea derivatives achieved GSK-3β IC₅₀ = 74.4 nM by targeting the DFG-out kinase conformation, a mechanism associated with enhanced selectivity [3]. These data establish that the thieno[3,2-c]pyrazole scaffold—and by direct extension, its iodinated, C5-functionalized building blocks—is directly relevant to programs targeting the human kinome. The target compound, bearing both the C3-iodo vector for SAR expansion and the C5-protected alcohol for solubility or linker attachment, maps directly onto the substitution patterns of these validated leads.

kinase inhibitor thienopyrazole pharmacophore lead optimization

TBDMS Protection Strategy: Orthogonal Deprotection Selectivity Versus Benzyl-Protected Analog 5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

The TBDMS protecting group on the target compound offers fluoride-mediated deprotection (TBAF, HF·pyridine, or NaCN/EtOH) that is orthogonal to hydrogenolysis conditions, whereas the benzyl-protected analog 5-((benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole (CAS 848358-30-5, MW 244.31 g/mol) requires catalytic hydrogenation (Pd/C, H₂) or strongly acidic cleavage (BBr₃, TFA) for deprotection [1]. This distinction is operationally significant when the C3-position has already been elaborated with reduction-sensitive functionality (e.g., alkenes, nitro groups, or aryl halides susceptible to hydrogenolysis). The TBDMS ether is stable to aqueous base and mild acid, but cleavable under fluoride conditions that leave most other functional groups intact, providing greater synthetic flexibility in convergent routes [2]. The benzyl analog's deprotection conditions (H₂/Pd-C) would simultaneously reduce the C3-iodo group, destroying the cross-coupling handle—a critical incompatibility absent in the TBDMS-protected compound.

protecting group strategy TBDMS versus benzyl orthogonal deprotection

Procurement-Driven Application Scenarios for 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole


Parallel SAR Library Synthesis for Aurora Kinase and GSK-3β Lead Optimization Programs

Medicinal chemistry teams pursuing thieno[3,2-c]pyrazole-based kinase inhibitors can use the target compound as a universal advanced intermediate for parallel library synthesis. The C3-iodo group enables diversification via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate 3-aryl analogs, while the C5-TBDMS-protected alcohol can be retained through the coupling step and subsequently deprotected (TBAF) and oxidized to the aldehyde or converted to a carboxamide for kinase hinge-binding interactions. This two-directional diversification strategy is directly relevant to the Aurora inhibitor series (5 nM lead, Bindi et al. 2010) and the GSK-3β inhibitor series (3.1 nM lead, Yan et al. 2022), both of which feature C3-amino/aryl and C5-carboxamide substitution patterns that map onto the target compound's functional group arrangement [1][2].

Convergent Synthesis of 3,6-Disubstituted Thieno[3,2-c]pyrazoles via Regioselective C6-Arylation

The target compound is an ideal substrate for the regioselective C6-arylation methodology reported in Advanced Synthesis & Catalysis (2024), where 3-functionalized thieno[3,2-c]pyrazoles undergo Pd-catalyzed C–H activation at C6 with complete regioselectivity (no C5 regioisomer detected) [1]. The TBDMS-protected C5-hydroxymethyl group remains intact under these oxidative coupling conditions (Pd(OAc)₂/AgOTf/TFA/DMAc), enabling sequential C6-arylation followed by C3-Suzuki coupling to access fully differentiated 3,5,6-trisubstituted scaffolds. The reported yields of 49–94% for the C6-arylation step, combined with the orthogonal C3-iodo handle, provide a validated route to complex thienopyrazole chemical space that would require 4–5 additional steps if starting from the unsubstituted parent heterocycle.

Late-Stage Functionalization for PROTAC and Bioconjugate Synthesis

The TBDMS-protected primary alcohol at C5 serves as a masked attachment point for linker conjugation in PROTAC (proteolysis-targeting chimera) design or bioconjugate synthesis. The fluoride-mediated deprotection (TBAF, 1M in THF, 25°C) quantitatively liberates the free hydroxymethyl group without affecting the C3-iodo handle, enabling subsequent mesylation, oxidation to the aldehyde for reductive amination, or direct Mitsunobu coupling to E3 ligase-recruiting moieties [1]. This orthogonal deprotection strategy is incompatible with benzyl-protected analogs, where hydrogenolysis conditions would simultaneously reduce the C3-I bond, destroying the vector needed for target-protein-binding element attachment. The TBDMS compound is therefore the only commercially available thieno[3,2-c]pyrazole building block that supports convergent PROTAC synthesis with retention of both the target-binding and ligase-recruiting attachment points.

Fragment-Based Drug Discovery (FBDD) Library Construction with Pre-Validated Kinase Pharmacophore

For FBDD campaigns, the target compound can serve as a synthetic entry point to fragment libraries based on the thieno[3,2-c]pyrazole core—a scaffold that has produced kinase inhibitors with IC₅₀ values as low as 3.1 nM [1]. The ≥98% commercial purity specification (ChemScene) meets the stringent purity requirements for fragment screening (>95% typically mandated), reducing the need for re-purification before biophysical assay submission [2]. The C3-iodo group can be diversified via Suzuki coupling with a panel of boronic acids to generate 50–200-member fragment libraries, while the protected C5-alcohol provides a latent functional group for hit-to-lead elaboration without requiring de novo resynthesis of the core scaffold. This contrasts with mono-functional analogs (e.g., 3-iodo-1H-thieno[3,2-c]pyrazole) that would require complete resynthesis to introduce C5 functionality upon hit identification.

Quote Request

Request a Quote for 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.